methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is a compound of interest in various fields of chemistry and pharmaceutical research. This compound features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a carboxylate ester group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it a valuable target for synthetic and application-oriented studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a pyrazole derivative, followed by iodination and esterification reactions. The difluoromethylation can be achieved using difluorocarbene reagents, while iodination is often carried out using iodine or iodine monochloride. The final esterification step involves the reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The difluoroethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the original compound. These products can further undergo additional transformations to yield a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates targeting various diseases.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and enzymes. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,2-difluoroethyl)-4-chloro-1H-pyrazole-3-carboxylate
- Methyl 1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole-3-carboxylate
- Methyl 1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c1-14-7(13)6-4(10)2-12(11-6)3-5(8)9/h2,5H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXKAOIRLDHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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